molecular formula C7H7F2NO3S B13467591 2,4-Difluoro-3-methoxybenzene-1-sulfonamide

2,4-Difluoro-3-methoxybenzene-1-sulfonamide

Cat. No.: B13467591
M. Wt: 223.20 g/mol
InChI Key: ZEULMSVFFHWTSQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide typically involves the introduction of fluorine atoms and a methoxy group into a benzene ring followed by the sulfonation process. One common method involves the use of fluorinated benzene derivatives as starting materials. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. The sulfonamide group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide followed by the addition of ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Electrophilic Substitution: Formation of nitro, halogenated, and sulfonated derivatives.

    Oxidation and Reduction: Formation of sulfonic acids and amines.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with biological targets, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The methoxy group can also participate in hydrogen bonding and electronic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The combination of these substituents makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7F2NO3S

Molecular Weight

223.20 g/mol

IUPAC Name

2,4-difluoro-3-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7F2NO3S/c1-13-7-4(8)2-3-5(6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

ZEULMSVFFHWTSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)S(=O)(=O)N)F

Origin of Product

United States

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